Neurotensin (1-8)

Overview

Description

Neurotensin (1-8) is a neuropeptide that is involved in a variety of physiological processes, including the regulation of blood pressure, body temperature, and feeding behavior. It is also implicated in the development and progression of certain diseases, such as cancer and schizophrenia.

Scientific Research Applications

Alzheimer’s Disease and Cognitive Function

Neurotensin (1-8) has been implicated in the modulation of neuronal excitability and cognitive processes. Research suggests that activation of Neurotensin Receptor 1 (NTS1) can facilitate neuronal excitability and enhance spatial learning and memory, particularly in the entorhinal cortex . This area of the brain is crucial for learning and memory and is one of the first regions to show pathological alterations in Alzheimer’s disease (AD). Neurotensin (1-8) could potentially be used to improve cognitive function and serve as a therapeutic agent in AD models.

Reproductive Functions

In the realm of reproductive biology, Neurotensin (1-8) has been studied for its involvement in ovulation and fertilization. It participates in an autocrine manner in the mechanisms of ovulation via NTS receptor 3 (NTSR3), which is present in granulosa cells. Additionally, it enhances the acrosome reaction of spermatozoa in mammals, which is a crucial step in the fertilization process . These findings suggest that Neurotensin (1-8) could improve the outcomes of in vitro fertilization techniques.

Oncology

Neurotensin (1-8) has been associated with tumor growth and proliferation. Its receptors are expressed in a wide range of cancers, and their activation has been linked to promoting tumor cell proliferation, migration, and DNA synthesis. The expression levels of Neurotensin and its receptors have also been correlated with prognosis and response to treatment . This makes Neurotensin (1-8) a potential target for cancer diagnostics and therapeutics.

Inflammation Modulation

The peptide has dual functions as a neurotransmitter/neuromodulator in the brain and as a hormone mediator in peripheral tissues. It has been established that Neurotensin (1-8) plays a role in the modulation of inflammation, which is relevant in various conditions including gastrointestinal disorders, cardiovascular diseases, and metabolic syndromes . Understanding its role in inflammation could lead to new anti-inflammatory therapies.

properties

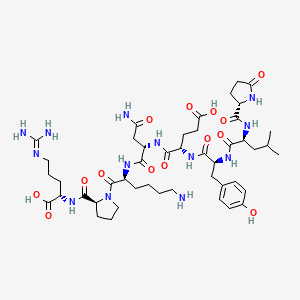

IUPAC Name |

(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H71N13O14/c1-24(2)21-31(56-38(65)27-14-16-36(62)52-27)40(67)57-32(22-25-10-12-26(60)13-11-25)41(68)53-28(15-17-37(63)64)39(66)58-33(23-35(48)61)42(69)54-29(7-3-4-18-47)44(71)59-20-6-9-34(59)43(70)55-30(45(72)73)8-5-19-51-46(49)50/h10-13,24,27-34,60H,3-9,14-23,47H2,1-2H3,(H2,48,61)(H,52,62)(H,53,68)(H,54,69)(H,55,70)(H,56,65)(H,57,67)(H,58,66)(H,63,64)(H,72,73)(H4,49,50,51)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPYPJIAUOEHJV-LGYYRGKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H71N13O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230775 | |

| Record name | Neurotensin (1-8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1030.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neurotensin (1-8) | |

CAS RN |

80887-44-1 | |

| Record name | Neurotensin (1-8) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080887441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurotensin (1-8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is neurotensin (1-8) formed in vivo?

A: Neurotensin (1-8) primarily arises from the enzymatic degradation of neurotensin. Several studies indicate that endopeptidase 3.4.24.15 plays a key role in this process, cleaving the peptide bond between Arg8 and Arg9 of the neurotensin molecule. [, , ] This cleavage results in the release of neurotensin (1-8) and a C-terminal fragment, neurotensin (9-13).

Q2: Are there other enzymes involved in neurotensin (1-8) formation?

A: While endopeptidase 3.4.24.15 appears to be the major enzyme responsible for neurotensin (1-8) generation, research suggests other enzymes might contribute. For instance, in dog ileum circular smooth muscle plasma membranes, angiotensin-converting enzyme was shown to convert neurotensin (1-10) into neurotensin (1-8). [] This highlights the complexity of neurotensin metabolism and the potential for multiple enzymatic pathways leading to neurotensin (1-8) formation.

Q3: What happens to neurotensin (1-8) after its formation?

A: Following its formation, neurotensin (1-8) undergoes further degradation by various peptidases. One study identified it as a degradation product of intact neurotensin in the vascularly perfused dog ileum. [] This suggests that while neurotensin (1-8) is a product of neurotensin breakdown, it is likely transient and further processed into smaller fragments and ultimately free amino acids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1583978.png)

![Silane, [(4-chlorophenyl)methoxy]trimethyl-](/img/structure/B1583985.png)

![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)

![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)